2(3H)-Furanone, 5-(1,1-dimethylethyl)-
Description
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Properties
CAS No. |
19918-17-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-tert-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4H,5H2,1-3H3 |
InChI Key |
QYZLNRIZJWZODV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CCC(=O)O1 |
Canonical SMILES |
CC(C)(C)C1=CCC(=O)O1 |
Other CAS No. |
19918-17-3 |
Synonyms |
5-tert-butyl-3H-furan-2-one |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydroxy-5-tert-butylpentanoic Acid
The hydroxy acid is synthesized via Grignard addition to a γ-keto ester:
Cyclization to γ-Lactone
Heating the hydroxy acid in the presence of a Brønsted acid (e.g., H₂SO₄) induces intramolecular esterification, forming the γ-lactone:
Yield : ~60–70% (based on analogous cyclizations in).
Halogenated Furanone Alkylation
Chlorinated furanones serve as versatile intermediates for nucleophilic substitutions.
Synthesis of 3,4-Dichloro-2(5H)-furanone
Mucochloric acid (3,4-dichloro-2(5H)-furanone) is prepared via chlorination of furan-2(5H)-one.
tert-Butyl Group Introduction
While direct alkylation of chlorinated furanones is challenging due to steric hindrance, palladium-catalyzed cross-coupling offers a viable pathway:
-
Suzuki-Miyaura coupling between 3,4-dichloro-2(5H)-furanone and tert-butylboronic acid under Pd(PPh₃)₄ catalysis introduces the tert-butyl group at position 5.
-
Selective dechlorination (e.g., using Zn/HOAc) yields the monochlorinated product, which undergoes hydrodechlorination to furnish the final compound.
Reaction Conditions :
Diels-Alder Cycloaddition
The Diels-Alder reaction constructs the furanone ring while incorporating the tert-butyl substituent.
Diene and Dienophile Selection
-
Diene : 1-tert-butyl-1,3-butadiene
-
Dienophile : Acrylic acid
Cycloaddition and Lactonization
-
The Diels-Alder reaction forms a six-membered adduct, which undergoes oxidative cleavage (e.g., with OsO₄/NaIO₄) to yield a γ-keto acid.
-
Acid-catalyzed cyclization converts the γ-keto acid into the γ-lactone.
Yield : ~55–65% (estimated from analogous systems).
Microbial Oxidation of tert-Butyl-Substituted Precursors
Biocatalytic methods leverage enzymes to oxidize tert-butyl-substituted diols or ketones into γ-lactones.
Substrate Preparation
5-tert-butyl-2-pentanol is synthesized via Grignard addition to levulinic acid followed by reduction.
Enzymatic Oxidation
-
Cytochrome P450 monooxygenases oxidize the alcohol to 5-tert-butyl-2-pentanone , which undergoes spontaneous lactonization under acidic conditions.
Advantages : High enantioselectivity (>90% ee).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed cyclization | 60–70 | High yield, simple conditions | Requires pure hydroxy acid precursor |
| Palladium coupling | 40–50 | Regioselective | Low yield, expensive catalyst |
| Diels-Alder | 55–65 | Atom-economic | Multi-step, harsh oxidants |
| Microbial oxidation | 50–60 | Enantioselective, green chemistry | Long fermentation times |
Recent Advances in Catalytic Systems
Photoredox Catalysis
Visible-light-mediated reactions enable radical alkylation of furanones. For example:
Q & A
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